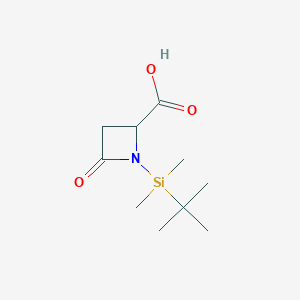
2-tert-Butyl-4-oxo-4H-1-benzopyran-8-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-butyl)-4-oxo-4H-chromene-8-carbaldehyde: is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl group, a chromene core, and an aldehyde functional group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-butyl)-4-oxo-4H-chromene-8-carbaldehyde typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Oxidation to Form the Aldehyde Group: The aldehyde group can be introduced through oxidation of a hydroxyl group using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods: Industrial production of 2-(tert-butyl)-4-oxo-4H-chromene-8-carbaldehyde may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can undergo substitution reactions, such as nucleophilic substitution, to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: tert-butyl chloride, aluminum chloride.
Major Products:
Oxidation: 2-(tert-butyl)-4-oxo-4H-chromene-8-carboxylic acid.
Reduction: 2-(tert-butyl)-4-oxo-4H-chromene-8-methanol.
Substitution: Various substituted chromene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(tert-butyl)-4-oxo-4H-chromene-8-carbaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Its chromene core is known to interact with various biological targets, making it a valuable compound for drug discovery.
Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives are explored for their ability to modulate biological pathways and treat diseases such as cancer, inflammation, and neurodegenerative disorders.
Industry: In the industrial sector, 2-(tert-butyl)-4-oxo-4H-chromene-8-carbaldehyde is used in the production of specialty chemicals, dyes, and pigments. Its unique structure allows for the development of materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(tert-butyl)-4-oxo-4H-chromene-8-carbaldehyde involves its interaction with various molecular targets. The chromene core can interact with enzymes, receptors, and other proteins, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
2-(tert-butyl)-4H-chromen-4-one: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-oxo-4H-chromene-8-carbaldehyde: Lacks the tert-butyl group, affecting its steric properties and biological activity.
2-(tert-butyl)-4H-chromene-8-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, altering its chemical reactivity and biological interactions.
Uniqueness: 2-(tert-butyl)-4-oxo-4H-chromene-8-carbaldehyde is unique due to the presence of both the tert-butyl group and the aldehyde functional group. This combination provides a balance of steric hindrance and reactivity, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
94127-37-4 |
|---|---|
Molekularformel |
C14H14O3 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
2-tert-butyl-4-oxochromene-8-carbaldehyde |
InChI |
InChI=1S/C14H14O3/c1-14(2,3)12-7-11(16)10-6-4-5-9(8-15)13(10)17-12/h4-8H,1-3H3 |
InChI-Schlüssel |
UZJPXBJSYNZFBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=O)C2=CC=CC(=C2O1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-(6-ethylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11876364.png)
![2-(5-Nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11876368.png)
![4-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11876371.png)




![Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B11876399.png)

![Methyl 2-cyano-2-(6-oxaspiro[4.5]decan-9-ylidene)acetate](/img/structure/B11876409.png)


![Tert-butyl 6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11876429.png)
